molecular formula C14H10Cl3FN2 B2967127 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone CAS No. 394695-02-4

1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone

Cat. No.: B2967127
CAS No.: 394695-02-4
M. Wt: 331.6
InChI Key: VATJVBHMLSLDJP-UFWORHAWSA-N
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Description

1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is an organic compound that combines a fluorinated phenyl group with a trichlorinated phenyl hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone typically involves the reaction of 1-(4-fluorophenyl)ethanone with 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme function by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound can affect cell signaling pathways by interacting with key proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is unique due to the presence of both fluorine and chlorine substituents, which confer distinct chemical properties. The combination of these substituents can enhance the compound’s reactivity and specificity in chemical reactions, making it valuable for various applications .

Properties

IUPAC Name

2,4,6-trichloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3FN2/c1-8(9-2-4-11(18)5-3-9)19-20-14-12(16)6-10(15)7-13(14)17/h2-7,20H,1H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATJVBHMLSLDJP-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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